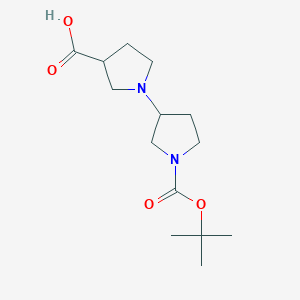![molecular formula C13H19NO4S B6322058 3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid CAS No. 146033-26-3](/img/structure/B6322058.png)
3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid
説明
Molecular Structure Analysis
The molecular structure of this compound includes a Boc (t-butoxycarbonyl) protecting group, which is used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .科学的研究の応用
3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid has many applications in scientific research. It is used as a reagent for the synthesis of various compounds, including peptides, carbohydrates, and polymers. It is also used as a protecting group for the modification and stabilization of functional groups. Additionally, this compound is used as a catalyst in organic reactions, and as a fluorescent dye for the detection and quantification of biomolecules.
作用機序
The mechanism of action of 3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain compounds. It is also thought to bind to specific proteins and act as an agonist, activating certain pathways in the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and has been used in the treatment of several types of cancers. It has also been used to treat neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, and to modulate the immune system.
実験室実験の利点と制限
The use of 3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and is relatively stable in the presence of air and light. Additionally, it is inexpensive and readily available. However, there are some limitations to its use. When used as a reagent, it can react with other compounds, leading to the formation of unwanted side products. Additionally, it can be toxic in high concentrations and should be handled with care.
将来の方向性
The potential applications of 3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid are vast and varied. In the future, it could be used to develop new therapeutic agents for a variety of medical conditions, including cancer and neurodegenerative diseases. It could also be used to develop new compounds for use in organic synthesis, and for the modification and stabilization of functional groups. Additionally, it could be used to develop new fluorescent dyes for the detection and quantification of biomolecules. Finally, it could be used to develop new catalysts for organic reactions.
合成法
The synthesis of 3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid is traditionally carried out by the reaction of t-butyl bromoacetate with thiophen-2-ylmethyl amine in the presence of anhydrous sodium acetate. This reaction produces an intermediate which is then hydrolyzed with aqueous sodium hydroxide to yield the desired product. The reaction is typically carried out in a two-step process and requires anhydrous conditions to prevent the formation of side products.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(thiophen-2-ylmethyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14(7-6-11(15)16)9-10-5-4-8-19-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPLFXQPQELSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176502 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146033-26-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146033-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)








![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)



